molecular formula C16H22FeS B13909744 Ferrocene, (6-mercaptohexyl)-

Ferrocene, (6-mercaptohexyl)-

Cat. No.: B13909744
M. Wt: 302.3 g/mol
InChI Key: OPUQYSYDXPAUPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene, (6-mercaptohexyl)- typically involves the reaction of ferrocene with 6-bromohexanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for Ferrocene, (6-mercaptohexyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Ferrocene, (6-mercaptohexyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and nitric acid.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products

    Oxidation: The major product is ferrocenium ion.

    Substitution: The products depend on the substituents introduced, but typically involve the replacement of the thiol hydrogen with another group.

Comparison with Similar Compounds

Similar Compounds

  • 11-(Ferrocenyl)undecanethiol
  • Aminoferrocene
  • Ferrocenemethanol
  • 3-Ferrocenylpropionic anhydride
  • (6-Bromohexyl)ferrocene
  • (6-Bromo-1-oxohexyl)ferrocene

Uniqueness

Ferrocene, (6-mercaptohexyl)- is unique due to its ability to form stable and reproducible self-assembled monolayers, which are essential for detecting molecular interactions and facilitating electron transfer . This property distinguishes it from other similar compounds that may not form as stable or efficient SAMs.

Properties

Molecular Formula

C16H22FeS

Molecular Weight

302.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;6-cyclopenta-1,3-dien-1-ylhexane-1-thiol;iron(2+)

InChI

InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q2*-1;+2

InChI Key

OPUQYSYDXPAUPW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCS.[Fe+2]

Origin of Product

United States

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